molecular formula C11H10ClN B8307393 3-(1-Chloroethyl)-isoquinoline

3-(1-Chloroethyl)-isoquinoline

Cat. No.: B8307393
M. Wt: 191.65 g/mol
InChI Key: IYEVRLKBLZVKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chloroethyl)-isoquinoline is a specialized chemical reagent designed for use in research and development laboratories. As a derivative of the isoquinoline heterocycle, a structural motif found in numerous biologically active natural products and pharmaceuticals, this compound serves as a versatile and valuable synthetic intermediate . The presence of the reactive chloroethyl group at the 3-position makes it a key precursor for further chemical modifications, particularly in the construction of more complex molecules through nucleophilic substitution and cyclization reactions . Isoquinoline derivatives are extensively investigated for their broad spectrum of biological activities. They form the structural backbone of various compounds with demonstrated antitumor, antibacterial, anti-inflammatory, and neuroprotective properties . Researchers utilize scaffolds like this compound in medicinal chemistry programs aimed at developing new therapeutic agents, including antihypertension drugs, vasodilators, and antiretroviral agents . Its value lies in its potential as a building block for the synthesis of novel small molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, as related isoquinoline compounds may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(1-chloroethyl)isoquinoline

InChI

InChI=1S/C11H10ClN/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,1H3

InChI Key

IYEVRLKBLZVKJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=N1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Isoquinoline derivatives, including 3-(1-Chloroethyl)-isoquinoline, have been studied for their potential as anticancer agents. Research has indicated that modifications in the isoquinoline structure can enhance activity against specific cancer cell lines by inhibiting protein tyrosine kinases, which are crucial in cancer progression .
    • A study demonstrated that certain isoquinoline derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • Isoquinolines exhibit antibacterial and antifungal activities. The presence of halogen substituents, such as chlorine, has been shown to enhance these properties. Compounds similar to this compound have been tested against various pathogens, showing promising results in inhibiting bacterial growth .
  • Neurological Effects :
    • Some studies have explored the effects of isoquinoline derivatives on neurotransmitter systems. For instance, compounds have been observed to modulate serotonin receptors, which could lead to applications in treating mood disorders . The interaction with muscarinic acetylcholine receptors also suggests potential benefits in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing starting materials such as substituted phenyl compounds and amines under acidic conditions can yield isoquinoline derivatives with high specificity .
  • Modification Strategies : Structural modifications can enhance biological activity. For example, substituting different groups at various positions on the isoquinoline ring can lead to improved efficacy against specific targets .

Case Studies and Experimental Findings

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. In vitro assays revealed IC50 values indicating effective concentration ranges for inducing cell death .
  • Animal Models : In vivo studies using animal models have demonstrated the compound's ability to reduce tumor size and improve survival rates when administered alongside conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and nature of substituents on the isoquinoline ring critically affect biological activity and physicochemical properties. Key analogs include:

Compound Substituent Position/Type Key Properties Reference
3-(1-Chloroethyl)-isoquinoline 3-position: Chloroethyl Increased lipophilicity; potential for enhanced membrane permeability -
(S)-3-(1-Aminoethyl)-isoquinoline derivatives (e.g., 3a–3l in ) 3-position: Aminoethyl; 8-position: Pyrimidine Pyrimidine substitution enhances antitumor activity (IC50: 0.5–10 µM in cancer cell lines)
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 3-position: Methyl; 1-position: Chlorophenyl Reduced contractile activity in smooth muscle compared to papaverine
Ru(II) complexes with 3-(1-benzyl-triazolyl)-isoquinoline 3-position: Benzyl-triazole Antimicrobial activity (MIC: 0.4 µM against Bacillus subtilis)
4-(Benzylaminomethylene)-isoquinoline-1,3-diones 4-position: Benzylaminomethylene CDK4 inhibition (IC50: 2 nM)

Key Observations :

  • Chloroethyl vs.
  • Position-Specific Effects: Substitution at the 3-position (e.g., chloroethyl, benzyl-triazole) correlates with antimicrobial and antitumor activities, while 4-position derivatives (e.g., benzylaminomethylene) show potent kinase inhibition .

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